

Thermochemical properties of 3-Phenylcyclobutanecarboxylic acid

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Compound of Interest

Compound Name: 3-Phenylcyclobutanecarboxylic acid

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An In-Depth Technical Guide to the Thermochemical Properties of **3-Phenylcyclobutanecarboxylic Acid**: A Methodological Approach

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Abstract

3-Phenylcyclobutanecarboxylic acid (CAS No. 66016-28-2) is a molecule of interest in synthetic chemistry and drug development. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy—is critical for process scale-up, reaction optimization, safety assessment, and predicting chemical behavior. This technical guide provides a comprehensive framework for determining these essential properties. Due to the limited availability of specific experimental data for this compound in public literature, this document serves as both a review of its known characteristics and a detailed methodological roadmap for researchers. We present field-proven experimental protocols and robust computational workflows, explaining the causality behind experimental choices and ensuring a self-validating system of protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize **3-Phenylcyclobutanecarboxylic acid** or structurally similar molecules.

Introduction: The Scientific Imperative

The cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational and reactivity characteristics to a molecule. When substituted with both a phenyl group and a carboxylic acid moiety, as in **3-Phenylcyclobutanecarboxylic acid**, the resulting structure presents a fascinating case for thermochemical analysis. The interplay between the rigid, strained ring, the flexible phenyl group, and the hydrogen-bonding capability of the carboxylic acid dictates the molecule's stability, phase behavior, and reactivity.

Thermochemical data are the bedrock of chemical process development. For instance:

- Enthalpy of Formation (ΔH_f°) is fundamental to calculating reaction enthalpies, ensuring that heat evolution can be safely managed during synthesis.
- Heat Capacity (C_p) data is essential for designing heating and cooling systems in a reactor. [\[1\]](#)
- Gibbs Free Energy of Formation (ΔG_f°) determines the spontaneity of reactions and the position of chemical equilibrium. [\[2\]](#)[\[3\]](#)

This guide outlines the necessary steps to acquire this critical data, establishing a foundation for its safe and efficient application.

Known Properties of 3-Phenylcyclobutanecarboxylic Acid

While comprehensive experimental thermochemical data is scarce, fundamental identifiers and predicted properties have been reported. These serve as a starting point for any investigation.

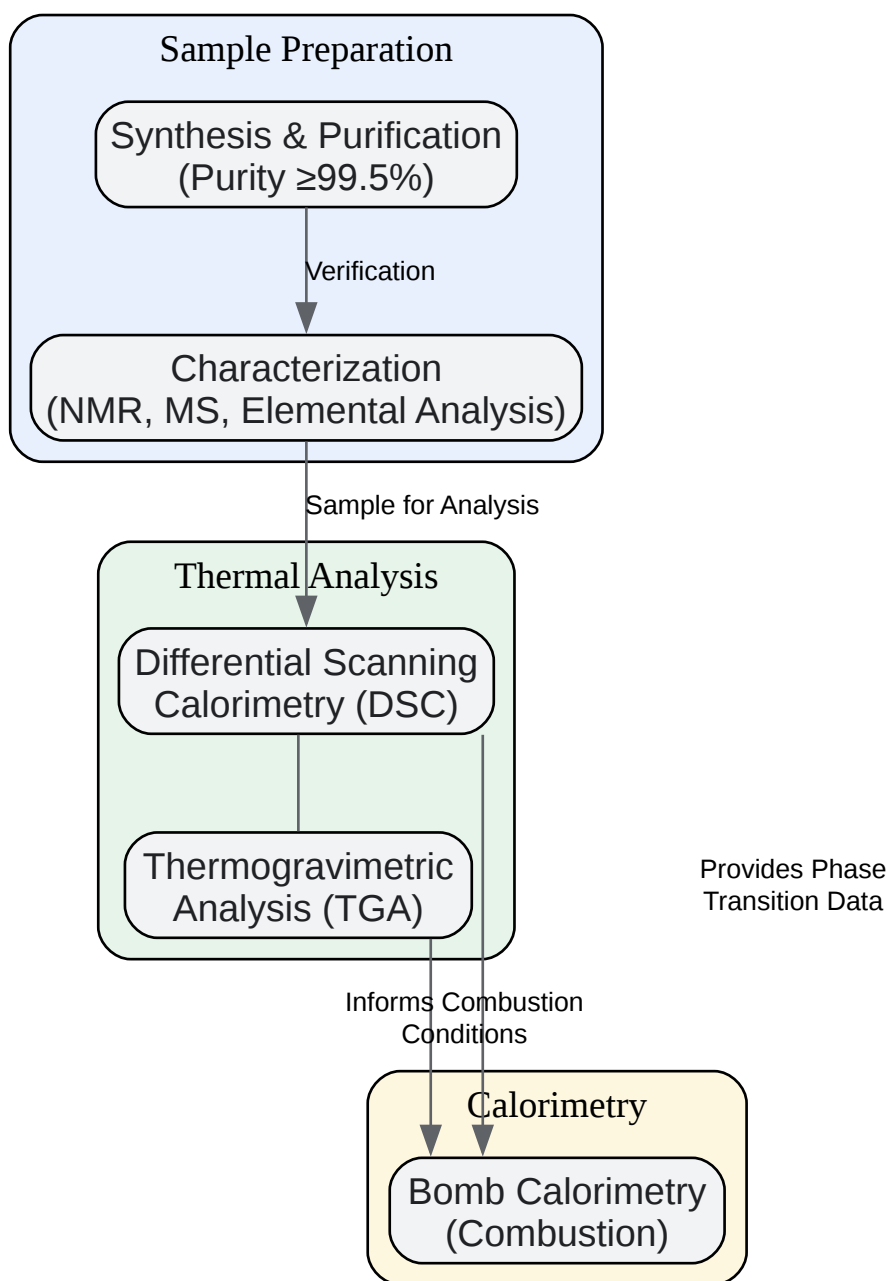
Property	Value / Identifier	Source
CAS Number	66016-28-2	[4][5]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[4]
Molecular Weight	176.21 g/mol	[4]
Predicted Boiling Point	330.9 ± 31.0 °C	[4]
Predicted Density	1.195 ± 0.06 g/cm ³	[4]
Predicted pKa	4.67 ± 0.40	[4]

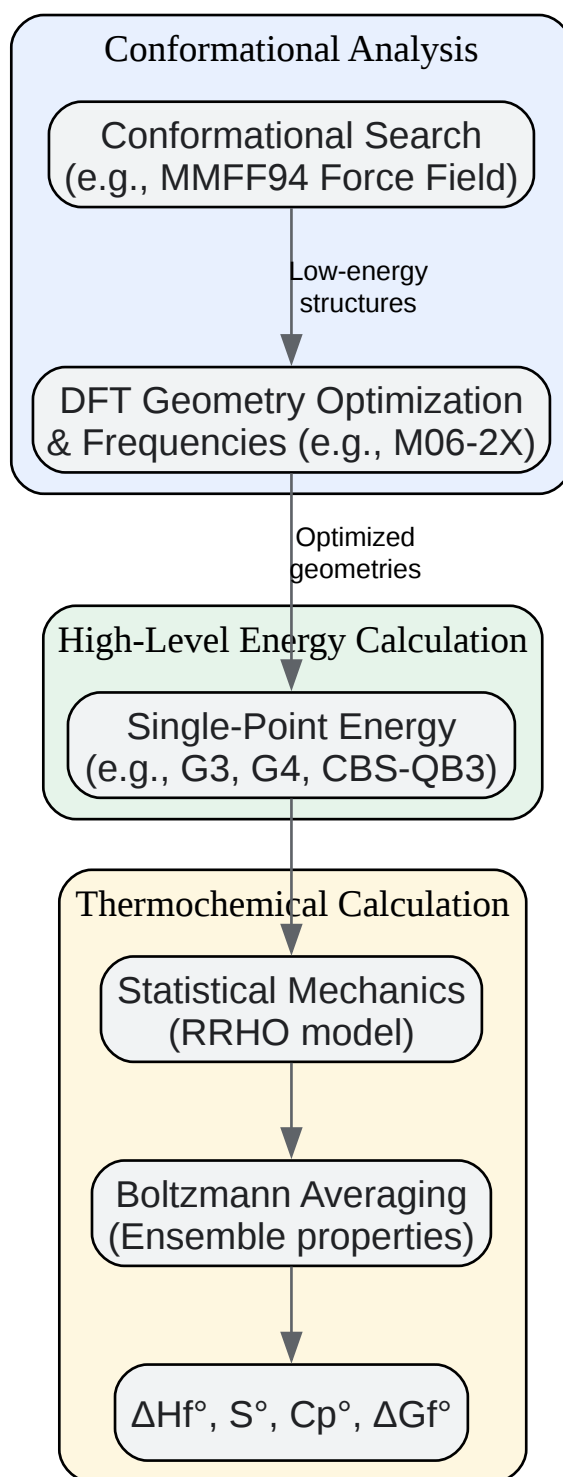
Experimental Determination of Thermochemical Properties

For a molecule like **3-Phenylcyclobutanecarboxylic acid**, a multi-faceted experimental approach is required. The solid-state nature and the presence of the carboxylic acid group, which can form dimers via hydrogen bonding, are key considerations in experimental design.[6]

Core Experimental Workflow

The logical flow for experimental characterization involves purifying the sample, determining its phase behavior and heat capacity, and finally, measuring its enthalpy of formation through combustion.





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Caption: Workflow for ab initio thermochemical calculations. [7]

Protocol 3: Ab Initio Thermochemistry Calculation

Objective: To compute the gas-phase ΔH_f° , standard entropy (S°), C_p° , and ΔG_f° from first principles.

Rationale: High-level composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) models are designed to approximate the results of computationally expensive methods with high accuracy, often reaching "chemical accuracy" (within ~ 4 kJ/mol of experimental values). [8] The choice of the M06-2X functional for initial optimization is based on its strong performance for main-group thermochemistry. [7] Methodology:

- Conformational Search:
 - Perform a systematic or stochastic conformational search using a computationally inexpensive force field like MMFF94 to identify all relevant low-energy conformers of **3-Phenylcyclobutanecarboxylic acid**. [7]
- Geometry Optimization and Frequency Calculation:
 - For each unique low-energy conformer, perform a full geometry optimization and harmonic frequency calculation using a density functional theory (DFT) method. The M06-2X functional with a 6-31G(d) basis set is a suitable choice. [7] * Confirm that all frequencies are real to ensure a true energy minimum has been found.
- High-Accuracy Single-Point Energy:
 - Using the optimized geometries from the previous step, perform a single-point energy calculation using a high-accuracy composite method such as G4 or CBS-QB3. [8][9] These methods apply a series of corrections to approximate a very high level of theory.
- Thermochemical Analysis:
 - Use the harmonic frequencies from the DFT calculation to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy using the standard rigid-rotor harmonic-oscillator (RRHO) model. [10] * Calculate the total enthalpy (H) and Gibbs free energy (G) for each conformer at the desired temperature (e.g., 298.15 K).
- Boltzmann Averaging:

- Calculate the relative Gibbs free energies of all conformers.
- Compute the Boltzmann-averaged thermochemical properties for the molecular ensemble. The contribution of each conformer is weighted based on its population, which is determined by its relative Gibbs free energy. [7] This step is critical to account for conformational entropy.
- Enthalpy of Formation Calculation:
 - Calculate the gas-phase standard enthalpy of formation (ΔH_f°) using an atomization or isodesmic reaction scheme. An isodesmic reaction, where the number and types of bonds are conserved between reactants and products, is generally preferred as it allows for significant cancellation of errors in the electronic structure calculations. [11]

Conclusion and Outlook

The thermochemical characterization of **3-Phenylcyclobutanecarboxylic acid** is a solvable challenge that requires a synergistic application of experimental and computational chemistry. The protocols outlined in this guide provide a robust framework for obtaining accurate and reliable data. Experimental measurements via DSC and combustion calorimetry provide benchmark values, while computational modeling offers deep insight into the contributions of different molecular conformations. The resulting data for enthalpy of formation, heat capacity, entropy, and Gibbs free energy will be invaluable for the safe and predictable application of this compound in pharmaceutical and chemical manufacturing.

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